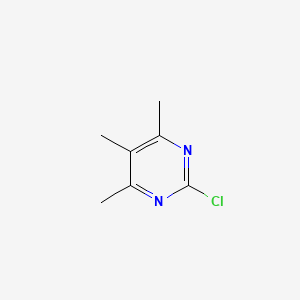

2-Chloro-4,5,6-trimethylpyrimidine

概要

説明

2-Chloro-4,5,6-trimethylpyrimidine is a chemical compound with the linear formula C7H9ClN2 . It has a molecular weight of 156.61 .

Synthesis Analysis

The synthesis of 2-Chloro-4,5,6-trimethylpyrimidine can be achieved using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The InChI code for 2-Chloro-4,5,6-trimethylpyrimidine is 1S/C7H9ClN2/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3 . The InChI key is RGEZZAHULVFHET-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Chloro-4,5,6-trimethylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .Physical And Chemical Properties Analysis

2-Chloro-4,5,6-trimethylpyrimidine is a solid at room temperature .科学的研究の応用

1. Heterocyclic Ring Expansions

2-Chloro-4,5,6-trimethylpyrimidine is used in the study of heterocyclic ring expansions. For instance, the reaction of certain imidazoles and triazoles with dichlorocarbene leads to the formation of products including 2-chloro-4,5,6-trimethylpyrimidine. This research helps in understanding the mechanisms and product distribution in these chemical reactions (Jones & Rees, 1969).

2. Synthesis of Fluoropyrimidines

In the synthesis of simple fluoropyrimidines, 2-Chloro-4,5,6-trimethylpyrimidine plays a role. The study of the reaction kinetics and properties of these fluoropyrimidines is crucial in expanding the understanding of pyrimidine chemistry and its applications (Brown & Waring, 1974).

3. Chlorination Reactions in Water Treatment

Research on the chlorination of trimethoprim (an antibacterial agent) shows that 2-Chloro-4,5,6-trimethylpyrimidine is a potential reaction product. This study is significant in understanding the fate of pharmaceuticals during water treatment processes (Dodd & Huang, 2007).

4. Development of Pyridine-Based Ligands

2-Chloro-4,5,6-trimethylpyrimidine has been used in the development of pyridine-based ligands for supramolecular chemistry, illustrating its importance in the field of organic synthesis and ligand design (Schubert & Eschbaumer, 1999).

5. Reactions with Electrophilic Reagents

Studies on the reactions of 2,4,6-trialkylpyrimidine 1,3-dioxides with electrophilic reagents reveal the behavior of 2-Chloro-4,5,6-trimethylpyrimidine under various chemical conditions. These findings contribute to a deeper understanding of pyrimidine chemistry (Tikhonov et al., 1981).

Safety And Hazards

The safety data sheet for 2-Chloro-4,5,6-trimethylpyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

特性

IUPAC Name |

2-chloro-4,5,6-trimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEZZAHULVFHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5,6-trimethylpyrimidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrofuro[2,3-C]pyridin-7-amine](/img/structure/B2427057.png)

![N-(3,4-dimethoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2427063.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2427066.png)

![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)

![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)

![11-[(Furan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)